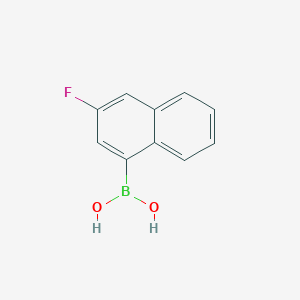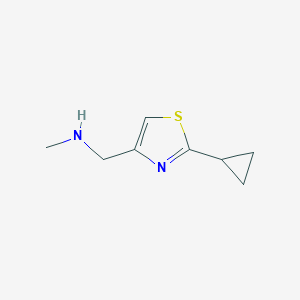
(4-Hydroxyquinazolin-7-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Oxo-3,4-dihydroquinazolin-7-yl)boronic acid is a boronic acid derivative featuring a quinazolinone core. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both boronic acid and quinazolinone moieties in its structure allows it to participate in diverse chemical reactions, making it a versatile building block for synthesizing complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-3,4-dihydroquinazolin-7-yl)boronic acid typically involves the reaction of 4-oxo-3,4-dihydroquinazoline derivatives with boronic acid reagents. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boronic acid derivatives under mild conditions .
Industrial Production Methods
Industrial production of (4-Oxo-3,4-dihydroquinazolin-7-yl)boronic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes. The reaction conditions are optimized to ensure high yields and purity, often employing continuous flow reactors and automated systems to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-3,4-dihydroquinazolin-7-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, dihydroquinazoline derivatives, and various substituted quinazolinone compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Oxo-3,4-dihydroquinazolin-7-yl)boronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Oxo-3,4-dihydroquinazolin-7-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the quinazolinone core can interact with various biological targets, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-3,4-dihydroquinazolin-2-ylboronic acid
- 4-Oxo-3,4-dihydroquinazolin-6-ylboronic acid
- 4-Oxo-3,4-dihydroquinazolin-3-ylboronic acid
Uniqueness
(4-Oxo-3,4-dihydroquinazolin-7-yl)boronic acid is unique due to its specific substitution pattern on the quinazolinone core, which can influence its reactivity and biological activity. The position of the boronic acid group can affect the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H7BN2O3 |
|---|---|
Molecular Weight |
189.97 g/mol |
IUPAC Name |
(4-oxo-3H-quinazolin-7-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O3/c12-8-6-2-1-5(9(13)14)3-7(6)10-4-11-8/h1-4,13-14H,(H,10,11,12) |
InChI Key |
ALGGLUOHISWYKI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=O)NC=N2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


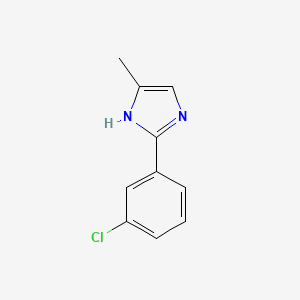

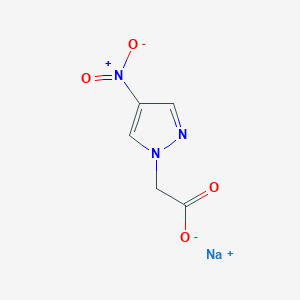
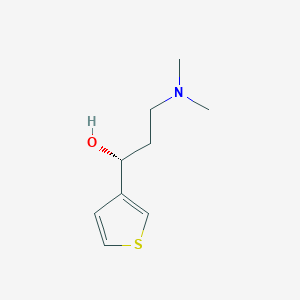
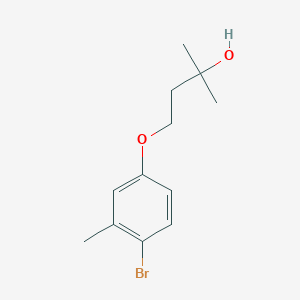

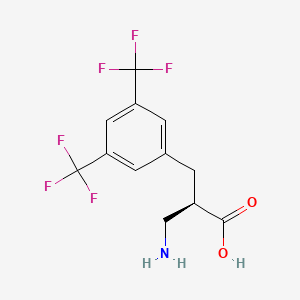
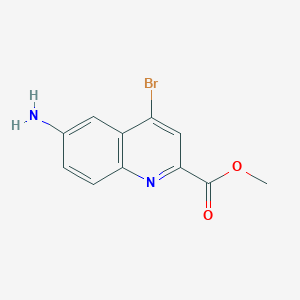


![(4aS,5R,6S,8aS)-5-[(2,5-dimethoxyphenyl)methyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one](/img/structure/B15221391.png)
